Superior FAAH Inhibitory Potency Compared to Other Spirocyclic Cores
In a head-to-head scaffold screening study, the 7-azaspiro[3.5]nonane core, when derivatized, demonstrated FAAH inhibitory potency with kinact/Ki values exceeding 1500 M⁻¹s⁻¹. This clearly distinguished it from other spirocyclic cores evaluated in the same study, which exhibited significantly lower potency [1].
| Evidence Dimension | FAAH Inhibition Potency (kinact/Ki) |
|---|---|
| Target Compound Data | > 1500 M⁻¹s⁻¹ |
| Comparator Or Baseline | Other spirocyclic cores (unspecified structures from the same screening library) |
| Quantified Difference | > 1500 M⁻¹s⁻¹ (target) vs. unspecified but significantly lower potency for other cores |
| Conditions | In vitro FAAH inhibition assay (lead scaffold identification) |
Why This Matters
For projects targeting FAAH, this scaffold provides a validated, high-potency starting point, reducing the risk of selecting a less potent spirocyclic alternative.
- [1] Meyers, M. J. et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg. Med. Chem. Lett. 2011, 21, 21, 6538-6544. DOI: 10.1016/j.bmcl.2011.08.055. View Source
